molecular formula C22H23NO3 B11229742 N-(2,5-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

N-(2,5-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

Cat. No.: B11229742
M. Wt: 349.4 g/mol
InChI Key: JXFMGZAPTMKBNY-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is an organic compound with a complex structure that includes aromatic rings and a furan moiety

Preparation Methods

The synthesis of N-(2,5-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 4-methoxyphenyl group to the furan ring using electrophilic aromatic substitution.

    Amide formation: The final step involves the reaction of the substituted furan with 2,5-dimethylphenylamine to form the propanamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(2,5-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, useful in the development of new materials and chemicals.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to N-(2,5-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide include:

    N-(2,5-dimethylphenyl)-3-[5-(4-hydroxyphenyl)furan-2-yl]propanamide: Differing by the presence of a hydroxyl group instead of a methoxy group.

    N-(2,5-dimethylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide: Differing by the presence of a chlorine atom instead of a methoxy group.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C22H23NO3/c1-15-4-5-16(2)20(14-15)23-22(24)13-11-19-10-12-21(26-19)17-6-8-18(25-3)9-7-17/h4-10,12,14H,11,13H2,1-3H3,(H,23,24)

InChI Key

JXFMGZAPTMKBNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)OC

Origin of Product

United States

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